N-(4-fluorophenyl)-2-[3-(4-methoxybenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
Description
Historical Development of 4-Oxo-1,4-Dihydroquinoline Derivatives
The 4-oxo-1,4-dihydroquinoline core originated from early 20th-century heterocyclic chemistry, with the Gould–Jacobs reaction establishing a foundational synthetic pathway. This reaction involves cyclization of anilines with alkoxy methylenemalonic esters to yield 4-hydroxyquinoline-3-carboxylates, which tautomerize to their 4-oxo forms. By the 2000s, researchers optimized this method to produce derivatives with enhanced bioactivity, particularly for cannabinoid receptor targeting. For example, Stern et al. (2007) demonstrated that N-alkylation at position 1 and carboxamide modifications at position 3 significantly improved CB2 receptor selectivity, with Ki values reaching sub-100 nM ranges.
Table 1: Key Synthetic Advancements in 4-Oxo-1,4-Dihydroquinoline Chemistry
Significance in Medicinal Chemistry
The subject compound integrates three pharmacophoric elements:
- 4-Methoxybenzenesulfonyl group : Enhances solubility and hydrogen-bonding capacity, critical for membrane permeability.
- 6-Methyl substitution : Steric effects likely fine-tune receptor binding pocket interactions, as seen in analogous chloro-substituted derivatives (Ki = 27–55 nM).
- N-(4-Fluorophenyl)acetamide : Fluorine’s electron-withdrawing properties stabilize the amide bond while modulating pharmacokinetics.
This combination positions the compound as a potential lead for diseases involving CB2 receptor dysregulation, such as neuroinflammation or autoimmune disorders.
Overview of Quinoline-Based Pharmacophores
Quinoline derivatives exhibit broad therapeutic relevance due to their:
- Planar aromatic system : Facilitates π-π stacking with protein residues (e.g., Phe117 in CB2).
- Tautomeric flexibility : The 4-oxo/4-hydroxy equilibrium allows pH-dependent receptor interactions.
- Modular substitution : Positions 1, 3, and 6/7/8 permit systematic SAR exploration (Table 1).
Structural Comparison with Canonical CB2 Ligands
| Feature | Subject Compound | JWH-133 (Reference CB2 Agonist) |
|---|---|---|
| Core Structure | 4-Oxo-quinoline | Indole |
| Position 1 Substituent | Pentyl (implied by synthesis) | (2-Methylpropyl) |
| Position 3 Group | 4-Methoxybenzenesulfonyl | Naphthoyl |
Research Objectives and Scientific Rationale
Current investigations prioritize:
- SAR elucidation : Quantifying how the 4-methoxybenzenesulfonyl group affects CB2 binding versus canonical sulfonamides.
- Metabolic stability : Assessing fluorophenyl-acetamide’s resistance to hepatic amidase cleavage.
- Selectivity profiling : Differentiating affinity for CB2 over CB1 receptors using radioligand displacement assays.
Future directions include crystallographic studies to resolve ligand-receptor binding modes and in vivo efficacy models for immune-mediated pathologies.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[3-(4-methoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O5S/c1-16-3-12-22-21(13-16)25(30)23(34(31,32)20-10-8-19(33-2)9-11-20)14-28(22)15-24(29)27-18-6-4-17(26)5-7-18/h3-14H,15H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDRSDCWUICDBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)OC)CC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-[3-(4-methoxybenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Functionalization: The quinoline core is then functionalized with the 4-fluorophenyl and 4-methoxyphenyl groups through electrophilic aromatic substitution reactions.
Acetylation: Finally, the acetamide group is introduced through an acetylation reaction using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-[3-(4-methoxybenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Antitumor Activity
Research indicates that compounds with similar structures to N-(4-fluorophenyl)-2-[3-(4-methoxybenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide exhibit significant antitumor effects. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspases, a family of enzymes that play essential roles in programmed cell death.
A study demonstrated that derivatives of quinoline showed cytotoxicity against various cancer cell lines, indicating the potential of this compound in cancer therapy.
Antimicrobial Properties
The presence of the sulfonamide group enhances the compound's ability to disrupt bacterial cell wall synthesis. Preliminary studies have shown:
| Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 1 µg/mL |
This suggests that the compound could be developed as a broad-spectrum antimicrobial agent.
Structure-Activity Relationship (SAR)
The biological efficacy of this compound can be significantly influenced by its structural modifications:
- Fluorine Substitution : Enhances lipophilicity and bioavailability.
- Sulfonamide Group : Contributes to the inhibition of specific enzymatic pathways associated with tumor growth and microbial resistance.
Case Studies
Several studies have focused on similar compounds to elucidate their therapeutic potential:
- Anticancer Studies : A comparative study on various quinoline derivatives indicated that those with sulfonamide groups exhibited enhanced cytotoxicity against breast cancer cells.
- Antimicrobial Efficacy : Research on related compounds demonstrated effective inhibition against multidrug-resistant strains of bacteria, highlighting the importance of structural elements like the methoxy and sulfonamide groups.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-[3-(4-methoxybenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The fluorophenyl and methoxyphenyl groups enhance its binding affinity to biological targets, while the sulfonyl group increases its solubility and stability.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Scaffold Variations
Key Observations :
- The quinoline core is shared with analogs in , while uses a benzothiazin scaffold, which may alter electronic properties and binding modes due to sulfur incorporation.
- Sulfonyl vs. Benzoyl Groups : The target compound’s 4-methoxybenzenesulfonyl group (electron-donating methoxy) contrasts with 4-fluorobenzenesulfonyl (electron-withdrawing fluorine) in and 4-methylbenzoyl (electron-neutral) in . These differences influence solubility, metabolic stability, and target affinity.
Substituent Effects on Pharmacological Potential
A. Fluorophenyl vs. Nitrophenyl vs. Difluorophenyl :
- 4-Fluorophenyl (target): Moderate lipophilicity and metabolic stability due to fluorine’s electronegativity.
- 3,4-Difluorophenyl : Enhanced lipophilicity and steric bulk, which may improve membrane permeability but increase toxicity risks.
B. Quinoline Substituents :
- 6-Fluoro : Electron-withdrawing effects may enhance quinoline ring rigidity and hydrogen-bond acceptor capacity.
C. Sulfonyl vs. Sulfanyl vs. Benzoyl :
- 4-Methoxybenzenesulfonyl (target): Combines sulfonyl’s hydrogen-bond acceptor capacity with methoxy’s electron donation.
Biological Activity
N-(4-fluorophenyl)-2-[3-(4-methoxybenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide (CAS No: 866813-50-5) is a compound that has garnered attention due to its potential biological activities. This article aims to provide an in-depth analysis of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C25H21FN2O5S, featuring a complex structure that includes a quinoline moiety and sulfonyl group. The presence of the fluorine atom and methoxy group contributes to its unique pharmacological profile.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to interact with various enzymes, potentially inhibiting their activity. For instance, compounds with similar structures have been shown to inhibit human acetylcholinesterase, which is crucial for neurotransmitter regulation .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties. In vitro tests have demonstrated efficacy against several bacterial strains, indicating potential use in treating infections .
- Anticancer Properties : Some studies have explored the anticancer activity of quinoline derivatives. These compounds can induce apoptosis in cancer cells, likely through the modulation of signaling pathways involved in cell survival and proliferation .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various derivatives including N-(4-fluorophenyl)-2-[3-(4-methoxybenzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]acetamide against Gram-positive and Gram-negative bacteria. Results indicated a dose-dependent inhibition, suggesting its viability as an antibacterial agent.
- Cancer Cell Line Study : In research focusing on cancer therapy, this compound was tested on multiple cancer cell lines, showing promising results in reducing cell viability and promoting apoptosis through mitochondrial pathways.
- Neuroprotective Effects : Another study investigated the neuroprotective effects of this compound in models of neurodegenerative diseases. It demonstrated potential in mitigating oxidative stress and enhancing neuronal survival.
Q & A
Q. Key Conditions :
- Temperature control (0–5°C during sulfonation to minimize side reactions).
- Catalysts (e.g., Pd for cross-coupling steps).
- Solvent purity (anhydrous DCM or DMF to prevent hydrolysis).
Yield Optimization : Use HPLC to monitor intermediate purity (>95%) and adjust stoichiometry (1.2:1 sulfonyl chloride to quinoline intermediate) .
How can researchers resolve discrepancies in reported biological activities across studies?
Advanced
Discrepancies often arise from:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7), compound concentrations, or incubation times .
- Purity Issues : Impurities (>5%) from incomplete sulfonation or acetylation steps can skew results. Validate purity via LC-MS and ¹H/¹³C NMR .
- Structural Analogues : Compare activity with derivatives lacking the 4-fluorophenyl or sulfonyl groups to isolate functional group contributions .
Q. Methodological Approach :
- Conduct dose-response curves (IC₅₀ values) across multiple assays.
- Perform meta-analysis of published data using standardized activity metrics (e.g., % inhibition at 10 µM) .
What analytical techniques are critical for characterizing this compound?
Q. Basic
- ¹H/¹³C NMR : Confirm regioselectivity of sulfonation (e.g., singlet for methyl at δ 2.4 ppm, doublets for fluorophenyl protons) .
- HPLC : Assess purity (>98% for biological assays) with a C18 column and acetonitrile/water gradient .
- IR Spectroscopy : Verify sulfonyl group (asymmetric SO₂ stretch at ~1350 cm⁻¹) and amide carbonyl (1680–1700 cm⁻¹) .
- Mass Spectrometry : Confirm molecular ion ([M+H]⁺ at m/z 511.4) and fragmentation patterns .
What strategies improve the compound’s bioavailability through structural modification?
Q. Advanced
- Solubility Enhancement : Introduce polar groups (e.g., hydroxyl or PEG chains) at the 6-methyl position without disrupting the quinoline core .
- Prodrug Design : Mask the sulfonyl group as a phosphonate ester for improved membrane permeability .
- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., replace 4-methoxy with 4-ethoxy) and evaluate logP and permeability (Caco-2 assays) .
Case Study : Replacing the 4-fluorophenyl with a pyridyl group increased aqueous solubility by 3-fold but reduced target affinity by 40% .
How does the sulfonyl group’s electronic nature affect biological target interactions?
Q. Advanced
- Computational Modeling : Docking studies (AutoDock Vina) show the sulfonyl group’s electron-withdrawing nature enhances hydrogen bonding with kinase active sites (e.g., ATP-binding pockets) .
- Electrostatic Potential Maps : Compare with non-sulfonylated analogues; the sulfonyl group increases partial positive charge on the quinoline ring, favoring π-cation interactions .
- Experimental Validation : Synthesize sulfone (oxidized) and thioether (reduced) derivatives. The sulfone analogue showed 10x higher inhibitory activity against EGFR kinase .
What experimental designs mitigate synthetic challenges in scaling up this compound?
Q. Advanced
- Flow Chemistry : Continuous flow reactors improve heat transfer during exothermic sulfonation steps, reducing byproducts .
- DoE (Design of Experiments) : Optimize reaction parameters (e.g., temperature, catalyst loading) using a central composite design. For example, a 15°C increase in acetylation improved yield by 22% .
- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
